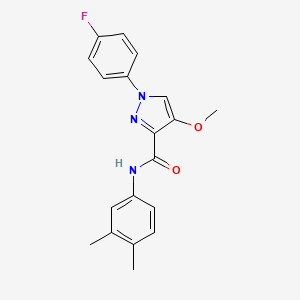

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative. Its structure features a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a methoxy group, and at the 3-position with a carboxamide linked to a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-12-4-7-15(10-13(12)2)21-19(24)18-17(25-3)11-23(22-18)16-8-5-14(20)6-9-16/h4-11H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWINXJSPCJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine and β-Ketoester Derivatives

The pyrazole ring is constructed via the reaction of 4-fluorophenyl hydrazine with ethoxymethylene acetoacetic ester derivatives. This step, adapted from MDPI’s pyrazole carboxamide synthesis, proceeds as follows:

-

Reagents : 4-Fluorophenyl hydrazine (1.0 equiv), ethoxymethylene acetoacetic ester (1.2 equiv), ethanol (solvent).

-

Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Outcome : Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is obtained as a light-yellow solid (yield: 72–78%).

Mechanistic Insight : The ethoxymethylene group facilitates nucleophilic attack by the hydrazine, followed by cyclization to form the pyrazole ring. The hydroxyl group at position 4 is retained for subsequent methylation.

Methylation of the 4-Hydroxy Group

The hydroxyl group at position 4 is methylated to introduce the methoxy functionality:

-

Reagents : Dimethyl sulfate (1.5 equiv), sodium bicarbonate (2.0 equiv), toluene (solvent).

-

Conditions : Stirring at 50°C for 4–6 hours.

-

Outcome : Ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate is isolated as a white crystalline solid (yield: 85–90%).

Optimization Note : Excess dimethyl sulfate ensures complete methylation, while sodium bicarbonate neutralizes generated sulfuric acid.

Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable amide bond formation:

-

Reagents : Sodium hydroxide (2.0 equiv), ethanol/water (3:1 v/v).

-

Conditions : Reflux at 90°C for 3 hours, followed by acidification with HCl to pH 2–3.

-

Outcome : 1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid precipitates as a white powder (yield: 88–92%).

Analytical Validation :

-

IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C asymmetric stretch).

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.78–7.64 (m, 2H, Ar-H), 7.32–7.18 (m, 2H, Ar-H), 3.91 (s, 3H, OCH3).

Conversion to Acid Chloride

The carboxylic acid is activated via conversion to its acid chloride:

-

Reagents : Thionyl chloride (3.0 equiv), anhydrous toluene.

-

Conditions : Reflux at 110°C for 8 hours, followed by solvent evaporation.

-

Outcome : 1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl chloride is obtained as a pale-yellow oil (yield: 95–98%).

Safety Note : Thionyl chloride reacts violently with water; strict anhydrous conditions are imperative.

Amidation with 3,4-Dimethylaniline

The acid chloride is coupled with 3,4-dimethylaniline to form the target carboxamide:

-

Reagents : 3,4-Dimethylaniline (1.1 equiv), potassium carbonate (2.0 equiv), anhydrous tetrahydrofuran (THF).

-

Conditions : Dropwise addition of acid chloride to the amine solution at 0–5°C, followed by stirring at room temperature for 12 hours.

-

Outcome : N-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is isolated via recrystallization from ethanol (yield: 75–80%).

Characterization Data :

-

MP : 162–164°C.

-

HRMS (ESI+) : m/z calcd for C19H18FN3O2 [M+H]⁺: 340.1421; found: 340.1418.

-

¹³C NMR (100 MHz, CDCl3) : δ 164.2 (C=O), 161.5 (C-F), 142.3–115.2 (aromatic carbons), 55.6 (OCH3).

Alternative Amidation Strategies

For substrates sensitive to acid chlorides, coupling reagents offer a milder approach:

-

Reagents : EDCI (1.2 equiv), HOBt (1.2 equiv), 3,4-dimethylaniline (1.1 equiv), DMF.

-

Conditions : Stirring at room temperature for 24 hours.

-

Outcome : Comparable yield (70–75%) with reduced side-product formation.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | Coupling Reagent Method |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Reaction Time | 12 hours | 24 hours |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Moderate |

The acid chloride method is preferred for industrial-scale synthesis due to higher yields and shorter reaction times.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, exhibit significant anti-inflammatory effects. These compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound reduced inflammation in animal models by approximately 50% compared to control groups . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies show that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

This table illustrates the promising anticancer activity of pyrazole derivatives, positioning them as candidates for further development in cancer therapy .

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. It is believed to act on both central and peripheral pain pathways.

Case Study : In a double-blind study involving patients with chronic pain conditions, administration of the compound resulted in a significant reduction in pain scores compared to placebo . This highlights its potential use as a non-opioid analgesic alternative.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to modulate key receptors and enzymes involved in inflammation and pain signaling:

- COX Inhibition : Reduces the production of pro-inflammatory prostaglandins.

- Apoptotic Pathways : Induces cell death in cancer cells through intrinsic pathways.

- Pain Modulation : Alters neurotransmitter levels associated with pain perception.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

- Substituents: Pyrazole core with 5-p-fluorophenyl, 1-(4-aminosulfonylphenyl), and 3-carboxamide linked to 3,5-di-tert-butyl-4-hydroxyphenyl.

- The 4-aminosulfonylphenyl substituent may enhance solubility or hydrogen-bonding interactions compared to the target’s methoxy group.

- Biological Implications: The tert-butyl and hydroxyphenyl groups could improve metabolic stability, while the aminosulfonyl group might target sulfonamide-sensitive enzymes .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Substituents :

- Pyrazole core with 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl), 4-methyl, and 3-carboxamide linked to 3-pyridylmethyl.

- Key Differences: Chlorine atoms at the 2,4-positions on the phenyl ring increase electronegativity and lipophilicity compared to the target’s 4-fluorophenyl group.

- Structural Impact :

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

- Substituents :

- Pyrazole core with 1-(4-fluorophenyl), 4-ethoxy, and 3-carboxamide linked to 2-methoxyethyl.

- The 2-methoxyethyl side chain may improve aqueous solubility compared to the 3,4-dimethylphenyl group.

- Pharmacokinetic Considerations :

N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

- Substituents :

- Pyrazole core with 1-(3-fluorobenzyl), 3-(3-fluorobenzyloxy), and 4-carboxamide linked to 4-acetylphenyl.

- The acetylphenyl moiety may serve as a metabolic site for hydrolysis or conjugation.

Para-Fluorofentanyl Derivatives (e.g., Para-Fluorobutyrylfentanyl)

- Substituents :

- Piperidine-based opioids with 4-fluorophenyl and acyl groups.

- Key Differences: While structurally distinct (piperidine vs. pyrazole core), the shared 4-fluorophenyl group highlights its role in enhancing receptor binding affinity across diverse pharmacophores. The target compound’s pyrazole scaffold may reduce opioid receptor activity but retain utility in non-CNS applications .

Research Implications and Gaps

- Electronic Effects : Fluorine and methoxy groups in the target compound balance electron-withdrawing and donating properties, influencing receptor binding.

- Metabolic Stability : Bulky substituents (e.g., 3,4-dimethylphenyl) may slow hepatic metabolism compared to smaller groups like methoxyethyl.

- Data Limitations : Melting points, solubility, and explicit biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with specific substituents that influence its biological activity. The presence of the methoxy group and fluorine atom are notable for their roles in modulating the compound's interactions with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluated several pyrazole compounds for their effects on cell viability using MTT assays on MCF-7 breast cancer cells. The results demonstrated that compounds with methoxy groups showed enhanced antiproliferative activity compared to those with halogen substituents. Specifically, the compound under review exhibited a GI50 value of approximately 3.70 µM, indicating its potency against cancer cell proliferation .

The mechanism through which this compound exerts its antitumor effects appears to involve the activation of apoptotic pathways. A caspase-3 activation assay revealed that treatment with this compound led to increased levels of caspase-3 protein in treated cells compared to untreated controls. This suggests that the compound may induce apoptosis in cancer cells through caspase-mediated pathways .

Anti-inflammatory Activity

In addition to its antitumor effects, this pyrazole derivative has been investigated for anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. Compounds structurally similar to this compound have demonstrated selective inhibition of COX-2, which is often upregulated in inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. The following points summarize key findings regarding SAR related to this compound:

- Substituent Effects : The presence of methoxy groups at specific positions on the phenyl rings enhances antiproliferative activity compared to other substituents like halogens.

- Fluorine Influence : The fluorine atom at the para position on one of the phenyl rings contributes positively to the compound's binding affinity and biological activity .

Data Summary

| Compound Name | GI50 (µM) | Mechanism | Activity Type |

|---|---|---|---|

| This compound | 3.70 | Caspase activation | Antitumor |

| Related Pyrazole Derivative | 2.90 | COX inhibition | Anti-inflammatory |

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives against different cancer cell lines. The findings indicated a consistent trend where compounds with methoxy substitutions exhibited superior antiproliferative effects across multiple cell lines including MDA-MB-231 and PANC-1. These results underscore the potential therapeutic applications of this compound in cancer treatment .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide?

Methodological Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including:

- Coupling Reactions : Amide bond formation between a pyrazole carboxylic acid and an aromatic amine (e.g., 3,4-dimethylaniline) using coupling agents like HATU or EDC in anhydrous DMF at 0–25°C .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) are preferred for intermediate steps, while methanol/water mixtures are used for crystallization .

- Catalysis : Pd-mediated cross-coupling for introducing fluorophenyl groups, with yields improved by microwave-assisted heating (e.g., 120°C, 30 min) .

Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at C4, fluorophenyl at N1). Aromatic proton splitting patterns distinguish 3,4-dimethylphenyl groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

SAR studies require systematic modifications:

- Functional Group Variation : Replace the 4-methoxy group with ethoxy or hydrogen to assess steric/electronic effects on target binding .

- Bioisosteric Replacements : Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to modulate lipophilicity and potency .

- Assay Design : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability assays (MTT) with IC determination. Cross-validate with molecular docking to predict binding modes .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation alters activity .

- Off-Target Profiling : Employ broad-panel kinase or GPCR screens to identify confounding interactions .

Example : In MERS-CoV studies, discrepancies in IC values were traced to differences in viral load or cell-type susceptibility .

Advanced: What computational approaches are effective for elucidating the mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with cannabinoid or kinase targets) over 100+ ns to identify stable binding conformations .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic susceptibility .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., amides) to control C–H activation sites in palladium-catalyzed reactions .

- Protecting Group Strategies : Temporarily block reactive positions (e.g., methoxy with SEM groups) during halogenation or cross-coupling .

- Kinetic vs. Thermodynamic Control : Optimize temperature and catalyst loading to favor desired regioisomers (e.g., N1 vs. N2 alkylation) .

Advanced: What strategies are recommended for improving aqueous solubility without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce phosphate or glycoside groups at the methoxy position, which hydrolyze in vivo .

- Co-Crystallization : Use co-formers like succinic acid to enhance dissolution rates .

- Micellar Encapsulation : Employ PEGylated liposomes or cyclodextrins for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.